molecular formula C11H13Cl2N5 B499124 N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine CAS No. 717874-41-4

N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine

Cat. No.: B499124
CAS No.: 717874-41-4
M. Wt: 286.16g/mol
InChI Key: CDGKMBGWIKGIGZ-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cyclization reaction with propylamine under controlled conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Nucleophiles: Sodium azide, amines, and thiols.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Studied for its potential use in developing new pharmaceuticals, particularly as an antifungal and antibacterial agent.

    Industry: Utilized in the development of new materials with enhanced stability and performance

Mechanism of Action

The mechanism by which N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine exerts its effects involves the interaction with specific molecular targets. In biological systems, it is believed to disrupt cell membrane integrity, leading to cell lysis and death. The compound may also inhibit key enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine stands out due to its tetrazole ring, which imparts unique stability and reactivity compared to other similar compounds. This makes it a versatile candidate for various applications, particularly in fields requiring robust chemical stability and reactivity .

Properties

CAS No.

717874-41-4

Molecular Formula

C11H13Cl2N5

Molecular Weight

286.16g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C11H13Cl2N5/c1-2-5-18-11(15-16-17-18)14-7-8-3-4-9(12)6-10(8)13/h3-4,6H,2,5,7H2,1H3,(H,14,15,17)

InChI Key

CDGKMBGWIKGIGZ-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)Cl)Cl

solubility

29.3 [ug/mL]

Origin of Product

United States

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